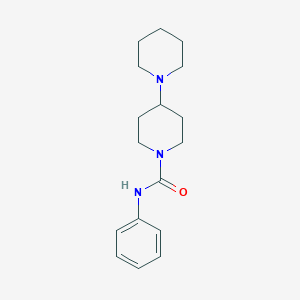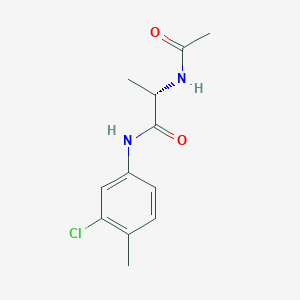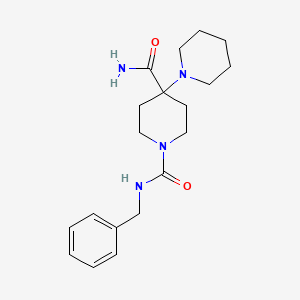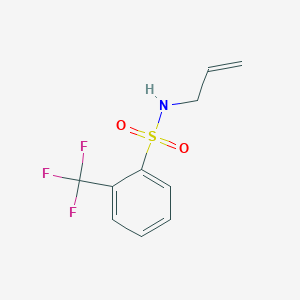
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMSA and is a sulfonamide derivative that contains a trifluoromethyl group. In
Aplicaciones Científicas De Investigación
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. TFMSA has also been used as a reagent in organic synthesis and as a building block for the preparation of other compounds.
Mecanismo De Acción
The mechanism of action of N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which play a role in various biological processes. TFMSA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation, inhibit cancer cell growth, and inhibit the growth of certain microorganisms. It has also been found to have analgesic effects and can reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide in lab experiments is its versatility. It can be used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry. Additionally, it has been found to be relatively easy to synthesize and purify.
One of the limitations of using TFMSA in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell lines at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, research is needed to explore the safety and toxicity of TFMSA in vivo and to determine its pharmacokinetic properties.
Conclusion
In conclusion, N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has shown potential applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been found to have several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to identify its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide involves the reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and propargylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
Propiedades
IUPAC Name |
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-2-7-14-17(15,16)9-6-4-3-5-8(9)10(11,12)13/h2-6,14H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUMIBOQMDUSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

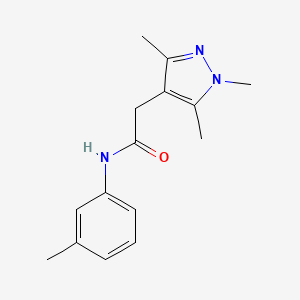
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)
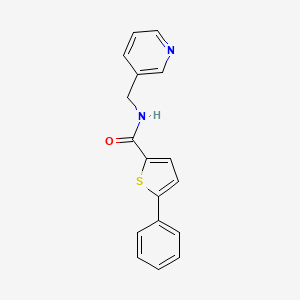
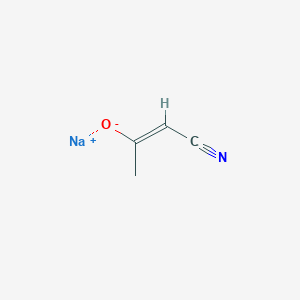
![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)
![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)
